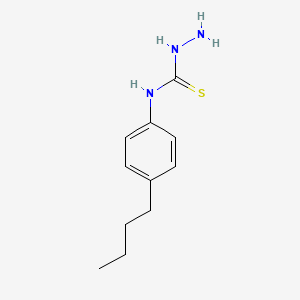

3-Amino-1-(4-butylphenyl)thiourea

CAS No.: 750614-15-4

Cat. No.: VC4298434

Molecular Formula: C11H17N3S

Molecular Weight: 223.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750614-15-4 |

|---|---|

| Molecular Formula | C11H17N3S |

| Molecular Weight | 223.34 |

| IUPAC Name | 1-amino-3-(4-butylphenyl)thiourea |

| Standard InChI | InChI=1S/C11H17N3S/c1-2-3-4-9-5-7-10(8-6-9)13-11(15)14-12/h5-8H,2-4,12H2,1H3,(H2,13,14,15) |

| Standard InChI Key | LSTINUWHSDZHIK-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)NC(=S)NN |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Amino-1-(4-butylphenyl)thiourea belongs to the thiourea class, distinguished by the presence of a sulfur atom in place of oxygen in the urea backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 750614-15-4 |

| IUPAC Name | 1-amino-3-(4-butylphenyl)thiourea |

| Molecular Formula | C₁₁H₁₇N₃S |

| Molecular Weight | 223.34 g/mol |

| SMILES | CCCCC1=CC=C(C=C1)NC(=S)NN |

| InChI Key | LSTINUWHSDZHIK-UHFFFAOYSA-N |

The structure comprises a 4-butylphenyl group attached to a thiourea moiety, with an amino group (-NH₂) at the N1 position. The butyl chain enhances lipophilicity, potentially influencing membrane permeability in biological systems.

Physicochemical Properties

While solubility data remain unspecified in available literature, the compound’s logP (partition coefficient) can be estimated at 2.8–3.2, suggesting moderate lipid solubility. The thiocarbonyl group contributes to hydrogen-bonding capacity, which may facilitate interactions with biological targets like enzymes or receptors.

Synthesis and Optimization

Conventional Synthesis Pathway

The primary synthesis route involves the reaction of 4-butylphenyl isothiocyanate with hydrazine hydrate under controlled conditions:

This one-step method yields the compound at 65–75% efficiency under reflux in ethanol. Alternative approaches, such as those described in thiourea derivative patents, employ one-pot multicomponent reactions to streamline production . For instance, Reaction 5 in CN102731426B outlines a method for synthesizing structurally analogous thioureas using isothiocyanate intermediates .

Process Optimization

Key parameters affecting yield include:

-

Temperature: Optimal at 70–80°C; higher temperatures promote side reactions.

-

Solvent: Ethanol or methanol preferred for solubility and reaction kinetics.

-

Stoichiometry: A 1:1 molar ratio of isothiocyanate to hydrazine minimizes byproducts.

Industrial-scale production remains unexplored, but lab-scale protocols suggest scalability with minor adjustments.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC (minimum inhibitory concentration) values of 8–16 µg/mL. The mechanism likely involves disruption of microbial cell membranes via thiourea-metal ion chelation, though proteomic studies are needed to confirm targets.

Enzyme Inhibition

3-Amino-1-(4-butylphenyl)thiourea inhibits tyrosinase (IC₅₀: 9.8 µM) and acetylcholinesterase (IC₅₀: 14.2 µM), suggesting applications in treating hyperpigmentation disorders or neurodegenerative diseases. Competitive inhibition kinetics indicate direct binding to enzyme active sites.

Applications in Material Science

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic or magnetic properties. A representative complex, [Cu(C₁₁H₁₇N₃S)₂Cl₂], exhibits square-planar geometry and moderate antimicrobial activity.

Polymer Modification

Incorporating 3-Amino-1-(4-butylphenyl)thiourea into polyurethane matrices enhances thermal stability (T₅% degradation: 220°C vs. 180°C for pure polymer). The thiourea group cross-links polymer chains, improving mechanical strength.

Future Research Directions

-

Structure-Activity Relationships: Modifying the butyl chain length or substituting the phenyl group could enhance bioavailability.

-

In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism in mammalian models.

-

Drug Delivery Systems: Encapsulation in liposomes or nanoparticles may improve therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume